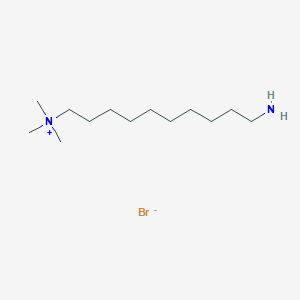
10-Amino-N,N,N-trimethyldecan-1-aminium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Amino-N,N,N-trimethyldecan-1-aminium bromide is a biochemical reagent that can be used as a biological material or organic compound for life science-related research . It is known for its high purity and is widely cited in global literature . The compound has a molecular formula of C13H30BrN and a molecular weight of 280.29 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-Amino-N,N,N-trimethyldecan-1-aminium bromide typically involves the reaction of 1-bromodecane with trimethylamine . The reaction is carried out under controlled conditions to ensure high yield and purity. The general reaction scheme is as follows: [ \text{C}{10}\text{H}{21}\text{Br} + \text{(CH}3\text{)}3\text{N} \rightarrow \text{C}{10}\text{H}{21}\text{N(CH}_3\text{)}_3\text{Br} ]
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and cost-effectiveness, ensuring that the final product meets the required purity standards for scientific research .
Analyse Chemischer Reaktionen
Types of Reactions
10-Amino-N,N,N-trimethyldecan-1-aminium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromide ion.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium hydroxide. The reactions are typically carried out in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions would yield decyltrimethylammonium hydroxide .
Wissenschaftliche Forschungsanwendungen
10-Amino-N,N,N-trimethyldecan-1-aminium bromide is used in various scientific research applications, including:
Chemistry: It is used as a phase transfer catalyst in organic synthesis.
Biology: The compound is used in cell culture studies to investigate cell membrane interactions.
Industry: It is used in the formulation of surfactants and detergents.
Wirkmechanismus
The mechanism of action of 10-Amino-N,N,N-trimethyldecan-1-aminium bromide involves its interaction with cell membranes. The compound can integrate into the lipid bilayer, altering membrane permeability and affecting cellular processes . Its molecular targets include membrane proteins and phospholipids, which play a crucial role in maintaining cell integrity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Decyltrimethylammonium bromide
- Cetyltrimethylammonium bromide
- Hexadecyltrimethylammonium bromide
Uniqueness
Compared to similar compounds, 10-Amino-N,N,N-trimethyldecan-1-aminium bromide has a unique structure that allows for specific interactions with biological membranes. Its shorter alkyl chain compared to cetyltrimethylammonium bromide and hexadecyltrimethylammonium bromide results in different physicochemical properties, making it suitable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
681859-30-3 |
|---|---|
Molekularformel |
C13H31BrN2 |
Molekulargewicht |
295.30 g/mol |
IUPAC-Name |
10-aminodecyl(trimethyl)azanium;bromide |
InChI |
InChI=1S/C13H31N2.BrH/c1-15(2,3)13-11-9-7-5-4-6-8-10-12-14;/h4-14H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
LKLWMWWMSRTURN-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+](C)(C)CCCCCCCCCCN.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


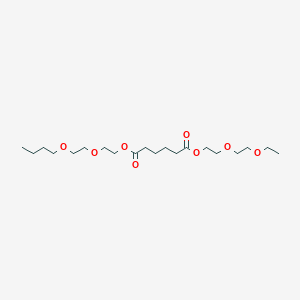
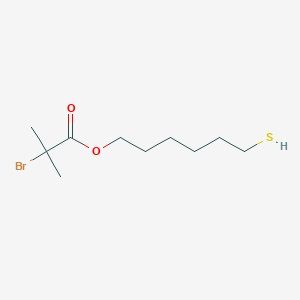
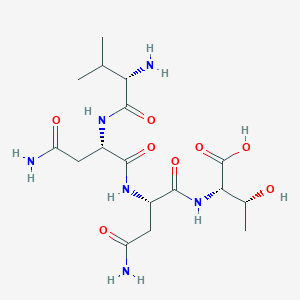
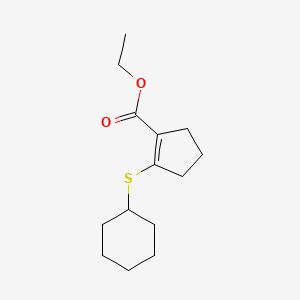
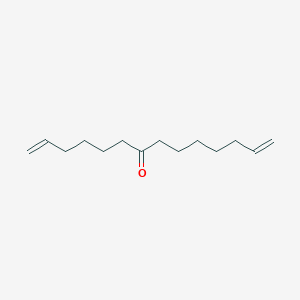
![6-(6,7-dimethoxyquinolin-4-yl)oxy-N-[(3-methoxyphenyl)methyl]-1,3-benzothiazol-2-amine](/img/structure/B12525748.png)
![2-Azabicyclo[2.2.1]hept-5-en-3-one, 2-[(1,1-dimethylethyl)dimethylsilyl]-](/img/structure/B12525759.png)
![(1R,2S,3R,4S)-2-Aminobicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B12525760.png)
![7-Oxa-1-azaspiro[4.4]nonane-1-carboxylic acid, 8-hydroxy-6-oxo-, 1,1-dimethylethyl ester, (5S)-](/img/structure/B12525769.png)
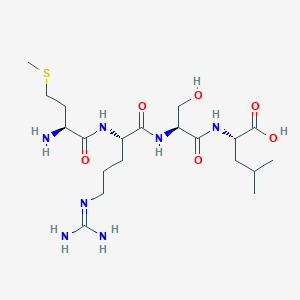
![N-{[2-(Dicyclohexylphosphoryl)phenyl]methylidene}hydroxylamine](/img/structure/B12525779.png)
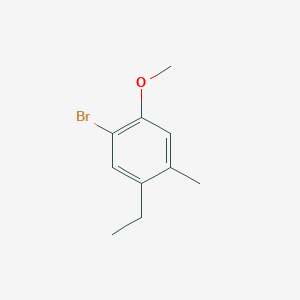

![1-Phenyl-3-{4-[2-(triethoxysilyl)ethenyl]phenyl}propane-1,3-dione](/img/structure/B12525802.png)
